10-羟基喜树碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of hydroxyprolines and related hydroxylated compounds involves solid-phase procedures, demonstrating how hydroxylation affects molecular stability and synthesis pathways. For example, Inouye et al. (1982) synthesized collagen-like polytripeptides to study hydroxyproline's effect on triple helices, highlighting the synthesis's complexity and the impact of hydroxylation on stability (Inouye et al., 1982).

Molecular Structure Analysis

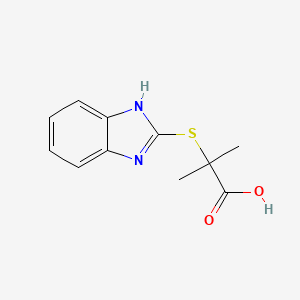

The molecular structure of hydroxylated compounds, such as 10-Hydroxybenzo[h]quinoline, reveals strong intramolecular O-H...N hydrogen bonds, suggesting similar structural features could be expected in 10-Hydroxyneoline. The planar molecules and hydrogen bonding are crucial for stability and molecular interactions (Kubicki et al., 1995).

Chemical Reactions and Properties

Hydroxyproline and its isomers, as seen in research by Srivastava et al. (2016), play a significant role in collagen synthesis and stability, which might parallel 10-Hydroxyneoline's reactivity and interaction in biological systems. The chemical properties, including reactivity with other compounds and roles in biological processes, are highlighted by the effects on collagen and related proteins (Srivastava et al., 2016).

Physical Properties Analysis

The physical properties of hydroxylated compounds are influenced by molecular weight, crystallinity, and other structural factors. For instance, the study by Gao et al. (2020) on poly(10-hydroxydecanoate) showcases how molecular weight affects physical properties like thermal behavior and mechanical strength, which may be relevant for understanding 10-Hydroxyneoline's physical characteristics (Gao et al., 2020).

Chemical Properties Analysis

10-Hydroxyneoline's chemical properties, while not directly studied, can be inferred from related hydroxylated compounds. The research by Pyrko (2021) on 10-hydroxydecahydroacridine derivatives explores the acid-base titration and spectral properties, indicating how hydroxylation influences chemical behavior and potential applications as indicators in chemical reactions (Pyrko, 2021).

科学研究应用

用于癌症治疗的纳米晶体

10-羟基喜树碱应用中的新方法涉及开发无稳定剂和无有机溶剂的纳米晶体。这种方法增强了 10-HCPT 的溶解性和生物利用度,展示出改善的抗肿瘤活性和药代动力学特征。纳米晶体表现出持续的释放模式、更高的细胞摄取和对癌细胞的显着抗增殖活性,表明 10-HCPT 在癌症治疗中是一种有前途的递送系统 (Yang 等人,2016)。

电化学传感平台

研究还探索了使用石墨烯纳米片为 10-HCPT 开发灵敏的电化学传感平台。该平台旨在提高对生物样品中 10-HCPT 的检测,在临床诊断和监测接受癌症治疗的患者的治疗水平方面具有潜在应用 (Ye 等人,2018)。

化学稳定的纳米悬浮液

另一项重大进展涉及制备化学稳定的 10-HCPT 纳米悬浮液。该方法通过保持其活性内酯形式来解决 10-HCPT 的稳定性问题,这对其抗癌活性至关重要。纳米悬浮液表现出改善的溶解速率,并有可能提高 10-HCPT 的临床疗效 (Pu 等人,2009)。

用于肿瘤靶向的超大分子偶联物

羟乙基淀粉-10-羟基喜树碱 (HES-10-HCPT) 超大分子偶联物的研究显示出有希望的结果,可以提高 10-HCPT 的溶解度、稳定性和肿瘤靶向性。这种偶联物促进了药物在肿瘤中的增强积累和降低了毒性,表明在癌症治疗中具有改善治疗效果的潜力 (Li 等人,2016)。

内生真菌产生

通过内生真菌生产 10-HCPT 及其衍生物的探索性研究为这些化合物提供了一种新的来源。这种方法可以提供一种可持续且可扩展的方法来生产这些有价值的抗癌前体,在制药和研究中具有潜在应用 (Shweta 等人,2010)。

作用机制

Biochemical Pathways

10-Hydroxyneoline is a part of the broad class of plant secondary metabolites known as alkaloids . Alkaloids are biosynthesized by four major biochemical pathways: the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (MEP) pathway, and the mevalonic acid (MVA) pathway . The downstream effects of these pathways and their impact on the action of 10-Hydroxyneoline are subjects of ongoing research.

Result of Action

Some studies suggest changes in the content of certain alkaloids after processing , indicating that 10-Hydroxyneoline may have an impact on cellular metabolism

Action Environment

The action, efficacy, and stability of 10-Hydroxyneoline can be influenced by various environmental factors. For instance, the compound is recommended to be stored under specific conditions to maintain its stability . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.

生化分析

Biochemical Properties

10-Hydroxyneoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

10-Hydroxyneoline influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 10-Hydroxyneoline can modulate the expression of genes involved in cell proliferation and apoptosis. This modulation can lead to either the suppression or promotion of cell growth, depending on the cellular context . Additionally, 10-Hydroxyneoline impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of 10-Hydroxyneoline involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, to exert its effects. For instance, 10-Hydroxyneoline has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to changes in gene expression and cellular responses. Additionally, 10-Hydroxyneoline can activate or inhibit transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Hydroxyneoline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 10-Hydroxyneoline is relatively stable under controlled conditions, but it can degrade over time when exposed to light or air. Long-term exposure to 10-Hydroxyneoline in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 10-Hydroxyneoline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur. For example, high doses of 10-Hydroxyneoline have been associated with hepatotoxicity and neurotoxicity in animal studies. These threshold effects highlight the importance of dosage optimization for potential therapeutic applications .

Metabolic Pathways

10-Hydroxyneoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. Additionally, 10-Hydroxyneoline can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of metabolites within the cell .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 10-Hydroxyneoline can be achieved through a multi-step reaction involving the conversion of commercially available starting materials to the target compound.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline", "2-chloro-3,4-dihydroquinoline", "lithium aluminum hydride", "sodium borohydride", "sodium hydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 1,2,3,4-tetrahydroisoquinoline with lithium aluminum hydride to form 1,2,3,4-tetrahydroisoquinoline-1-ol", "Step 2: Reaction of 1,2,3,4-tetrahydroisoquinoline-1-ol with 2-chloro-3,4-dihydroquinoline in the presence of sodium hydride to form 10-chloro-neoline", "Step 3: Reduction of 10-chloro-neoline with sodium borohydride to form 10-hydroxyneoline", "Step 4: Acetylation of 10-hydroxyneoline with acetic anhydride in the presence of hydrochloric acid to form 10-acetoxyneoline", "Step 5: Hydrolysis of 10-acetoxyneoline with sodium hydroxide to form 10-hydroxyneoline", "Step 6: Purification of 10-hydroxyneoline by recrystallization from ethanol and diethyl ether, followed by drying under vacuum" ] } | |

CAS 编号 |

132362-42-6 |

分子式 |

C24H39NO7 |

分子量 |

453.576 |

外观 |

Powder |

同义词 |

10-Hydroxyneoline |

产品来源 |

United States |

Q & A

Q1: What are diterpene alkaloids, and why are they of interest to researchers?

A1: Diterpene alkaloids are a class of natural products primarily found in plants of the Aconitum genus. These compounds exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. Their complex structures and potent activities make them attractive targets for drug discovery and development. For instance, the study by Song et al. [] focuses on the isolation and characterization of two new diterpene alkaloids, 10-Hydroxyneoline and 14-O-Acetyl-10-hydroxyneoline, from Aconitum fukutomei, highlighting the ongoing research into discovering novel compounds from this genus.

Q2: What analytical techniques are commonly employed to study diterpene alkaloids like those found in Aconitum species?

A2: The study by Vetter et al. [] highlights the use of qualitative mass spectrometry for analyzing the total diterpene base composition in Aconitum kusnezoffi roots. Mass spectrometry, particularly coupled with separation techniques like gas chromatography or liquid chromatography, is a powerful tool for identifying and quantifying individual diterpene alkaloids in complex plant extracts. This technique allows researchers to profile the diversity of these compounds within a species and investigate potential chemotaxonomic relationships. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the structures of newly isolated diterpene alkaloids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。